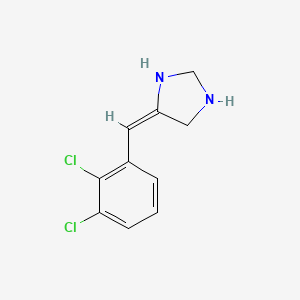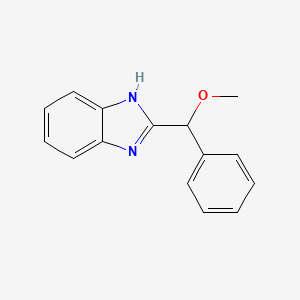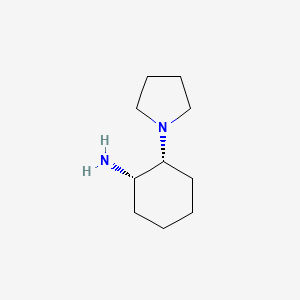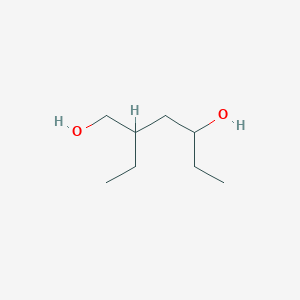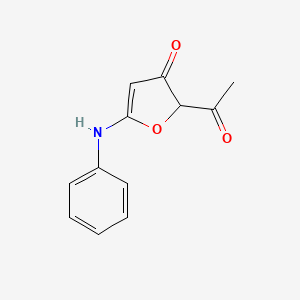
2-Acetyl-5-anilinofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-5-(phenylamino)furan-3(2H)-one is a heterocyclic compound that features a furan ring substituted with an acetyl group and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-(phenylamino)furan-3(2H)-one typically involves the arylation of 2-acetylthiophene with arenediazonium chlorides in the presence of cupric chloride as a catalyst . This reaction proceeds at room temperature and yields 5-aryl-2-acetylthiophenes, which can then be further reacted with isatins to produce the desired furan derivatives .
Industrial Production Methods
The Meerwein reaction, which does not require rare starting compounds or catalysts, is particularly attractive for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-(phenylamino)furan-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different furan derivatives.
Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis to produce complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 2-Acetyl-5-(phenylamino)furan-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s furan ring and phenylamino group allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxaldehyde, 5-methyl-: Another furan derivative with different substituents.
Furan, 2-ethyl-5-methyl-: A furan compound with ethyl and methyl groups.
Uniqueness
2-Acetyl-5-(phenylamino)furan-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an acetyl group and a phenylamino group on the furan ring makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
61418-06-2 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-acetyl-5-anilinofuran-3-one |
InChI |
InChI=1S/C12H11NO3/c1-8(14)12-10(15)7-11(16-12)13-9-5-3-2-4-6-9/h2-7,12-13H,1H3 |
InChI Key |
NMLYTATXMCAOHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=O)C=C(O1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-hydroxyphenyl)-2-[[3-(1H-indol-3-yl)-2-phenylmethoxycarbonylamino-propanoyl]amino]propanoic acid](/img/structure/B12922422.png)
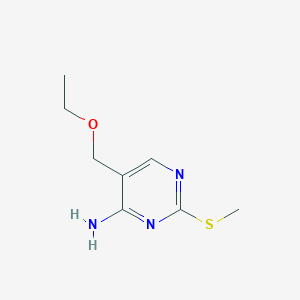
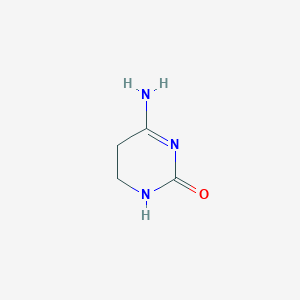
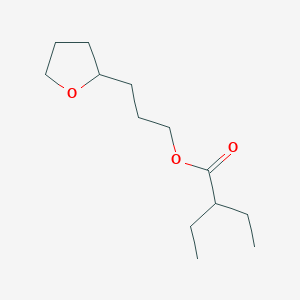

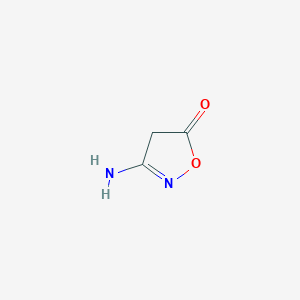
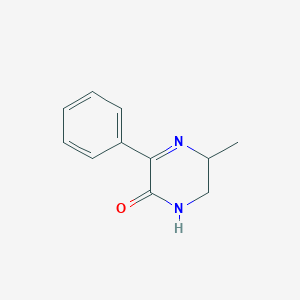
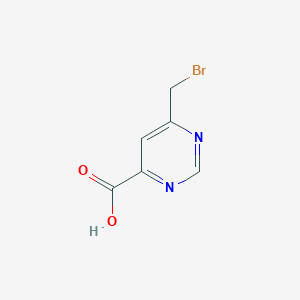
![4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12922491.png)
